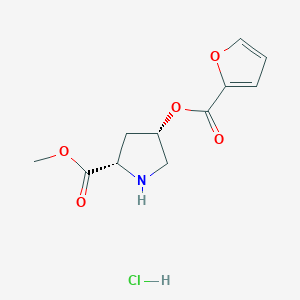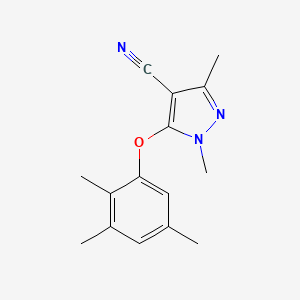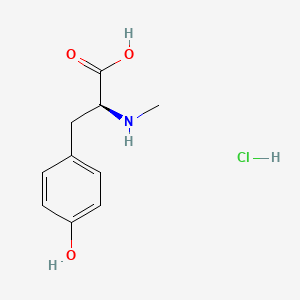
Methyl (2S,4S)-4-(2-furoyloxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(2-furoyloxy)-2-pyrrolidinecarboxylate hydrochloride, also known as MFPCH, is a synthetic molecule that has been used in a variety of laboratory experiments. It is a versatile molecule that has been used in a variety of research applications, including as a tool to study the biochemical and physiological effects of various drugs. Additionally, MFPCH has been used to study the mechanisms of action of certain drugs, and to explore potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of 4-Oxiranylmethylfuro[3,2-b]pyrroles : The compound was used in the synthesis of oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, which underwent oxirane ring opening by heterocyclic amines (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).
- Investigations on Furopyridines : Utilized in the synthesis of 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones through amination and hydrazination reactions (Арустамова & Пивень, 2013).
- Cyclocondensation Reactions : Participated in reactions to synthesize furo[2,3-b]pyridines, demonstrating a convenient preparative method for these compounds (Antonov, Dmitriev, & Maslivets, 2021).
Synthesis of Pyrrolidines and Piperidines
- Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines : This compound was instrumental in the development of a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines, offering insights into the stereoselectivity of the reactions (Boto, Hernández, de Leon, & Suárez, 2001).
Combinatorial Chemistry
- Solution-Phase Combinatorial Synthesis : Investigated in the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, showing its role in the development of new chemical libraries (Malavašič et al., 2007).
Structural Studies
- Aromaticity and X-Ray Studies : Analyzed for its aromaticity and structural properties using X-ray diffraction and calculations, contributing to our understanding of the aromatic character of certain compounds (Cyrański, Krygowski, Krutošíková, & Sleziak, 2001).
Asymmetric Synthesis
- Asymmetric Synthesis of Furan-2-ones : Played a role in the synthesis of enantio-enriched 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones, contributing to the field of asymmetric synthesis (Bruyère, Ballereau, Selkti, & Royer, 2003).
Chemical Transformations
- MCRs Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans : Utilized in a one-pot three-component reaction, leading to the synthesis of novel fluorinated fused heterocyclic compounds (Wang et al., 2012).
properties
IUPAC Name |
methyl (2S,4S)-4-(furan-2-carbonyloxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5.ClH/c1-15-10(13)8-5-7(6-12-8)17-11(14)9-3-2-4-16-9;/h2-4,7-8,12H,5-6H2,1H3;1H/t7-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUDNYKCLICPCY-WSZWBAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426281.png)
![Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426284.png)


![4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine](/img/structure/B1426288.png)








![3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426304.png)